2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a trichlorophenyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 2,4,5-trichloroaniline as the primary starting materials.
Acylation Reaction: The 4-methoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 2,4,5-trichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the trichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The methoxy and trichlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2,4-dichlorophenyl)acetamide
- 2-(4-methoxyphenyl)-N-(2,4,6-trichlorophenyl)acetamide
- 2-(4-methoxyphenyl)-N-(3,4,5-trichlorophenyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the trichlorophenyl ring. This positioning can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-10-4-2-9(3-5-10)6-15(20)19-14-8-12(17)11(16)7-13(14)18/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVZHYBXWHZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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